molecular formula C11H12FNO3 B1266588 2-Acetamido-3-(2-fluorophenyl)propanoic acid CAS No. 66574-84-3

2-Acetamido-3-(2-fluorophenyl)propanoic acid

Cat. No.: B1266588
CAS No.: 66574-84-3
M. Wt: 225.22 g/mol
InChI Key: ZKZPFAQDTBSPJH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Classification

This compound (CAS 66574-84-3) belongs to the class of fluorinated non-canonical amino acids. Its molecular formula, C₁₁H₁₂FNO₃ , reflects a phenylalanine backbone modified by an acetamido group at the α-carbon and a fluorine atom at the ortho position of the phenyl ring. The IUPAC name, This compound , underscores its substitution pattern.

Structural Features:

  • Backbone: Propanoic acid with an acetamido (-NHAc) group at C2.
  • Aromatic System: 2-Fluorophenyl substituent at C3.
  • Stereochemistry: Exists as racemic (DL) or enantiopure (R/S) forms, with the (R)-enantiomer (CID 735934) being structurally characterized.
Property Value Source
Molecular Weight 225.22 g/mol
SMILES CC(=O)NC(CC1=CC=CC=C1F)C(=O)O
XLogP3 0.957

The fluorine atom’s electronegativity (3.98 Pauling scale) introduces dipole moments and steric effects, altering electronic distribution and conformational preferences compared to non-fluorinated analogs.

Historical Context in Fluorinated Amino Acid Research

The synthesis of fluorinated amino acids began in the mid-20th century, driven by interest in fluorine’s bioisosteric properties. Early work focused on 4-fluoro-L-threonine, the only naturally occurring fluoro amino acid. The development of this compound emerged from advances in:

  • Enzymatic Fluorination: Discovery of fluorinases in Streptomyces cattleya (2002), enabling C-F bond formation under mild conditions.
  • Synthetic Methods: Transition-metal catalysis (e.g., Pd-mediated cross-coupling) and Erlenmeyer azlactone strategies for stereoselective fluorination.

By the 2010s, fluorinated phenylalanines became pivotal in protein engineering, with studies demonstrating enhanced thermal stability in fluorinated proteins like α4F3a.

Position Within Phenylalanine Derivative Chemistry

This compound is part of a broader family of modified phenylalanines, including:

  • Halogenated Derivatives: e.g., 3-chloro- or 4-bromophenylalanine.
  • Methylated Analogs: e.g., para-methylphenylalanine.
  • Multi-Fluorinated Variants: e.g., 2,6-difluorophenylalanine (CAS 266360-50-3).

Key Differentiators:

  • Electron-Withdrawing Effects: The ortho-fluorine reduces electron density on the phenyl ring, influencing π-π stacking and charge-transfer interactions.
  • Hydrogen-Bonding Potential: The acetamido group participates in hydrogen bonding, affecting solubility and protein incorporation.

Significance in Organofluorine Biochemistry

Fluorination confers unique biochemical properties:

  • Metabolic Stability: Resistance to oxidative degradation due to C-F bond strength (~485 kJ/mol).
  • Enhanced Binding Affinity: Fluorine’s polar hydrophobicity improves interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
  • 19F NMR Probes: The fluorine atom serves as a non-perturbing spectroscopic label for studying protein dynamics.

Applications include:

  • Peptide Therapeutics: Fluorinated analogs in GLP-1 receptor agonists for diabetes.
  • Materials Science: Fluorinated proteins with improved thermal stability for industrial enzymes.

Properties

IUPAC Name

2-acetamido-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZPFAQDTBSPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305639
Record name N-Acetyl-2-fluorophenylalanine
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Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66574-84-3
Record name N-Acetyl-2-fluorophenylalanine
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Record name N-Acetyl-2-fluoro-3-phenyl-DL-alanine
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Record name 66574-84-3
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Record name N-Acetyl-2-fluorophenylalanine
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Record name N-acetyl-2-fluoro-3-phenyl-DL-alanine
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Biological Activity

2-Acetamido-3-(2-fluorophenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention in recent pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of phenylalanine, characterized by the presence of an acetamido group and a fluorophenyl moiety. Its chemical structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may be linked to its structural features that allow for binding in the active sites of these enzymes.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially reducing oxidative stress in cellular environments.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound. Key findings include:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Cytotoxic Effects : In cancer cell lines, the compound exhibited cytotoxicity with an IC50 value of approximately 30 µM, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a dose-dependent response, with maximum inhibition observed against Staphylococcus aureus and Escherichia coli.
  • Case Study on Cancer Cell Lines : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed a significant rise in early apoptotic cells after 48 hours of treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µg/mL or µM)Reference
AntimicrobialGrowth inhibition50
CytotoxicityInduction of apoptosis30
AntioxidantReduction of oxidative stressVariable

Safety and Toxicology

Safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity and long-term effects.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features make it a candidate for various medicinal applications:

  • Anti-inflammatory Properties :
    • The compound is structurally similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen. Its potential to exhibit anti-inflammatory effects is significant, making it a subject of interest in the development of new therapeutic agents for inflammatory conditions .
  • Drug Development :
    • Its unique fluorine substitution enhances lipophilicity and binding affinity, which may improve the efficacy of drugs targeting specific enzymes or receptors. This property is crucial in optimizing pharmacodynamics and pharmacokinetics for therapeutic use .
  • Synthesis of Bioactive Compounds :
    • 2-Acetamido-3-(2-fluorophenyl)propanoic acid can serve as a precursor for synthesizing various bioactive compounds, which are essential in pharmacological research. The compound's ability to undergo further chemical modifications allows for the creation of analogues with potentially improved biological activities .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various derivatives of this compound. Results indicated that certain derivatives exhibited comparable efficacy to established NSAIDs, suggesting potential for development as new anti-inflammatory agents .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing analogues of this compound demonstrated its role as an effective inhibitor of specific biological pathways related to inflammation. The synthesized compounds were evaluated for their biological activity, showing promising results in preclinical models .

Preparation Methods

Erlenmeyer Azalactone Method

In this approach, 2-fluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form an oxazolone intermediate. Subsequent reductive cleavage of the oxazolone using red phosphorus and hydroiodic acid yields the racemic amino acid. For example, a three-component reaction of 2-fluorobenzaldehyde (50a ), N-acetylglycine (51a ), and acetic anhydride generates oxazolone 52a , which is reduced to this compound (53a ) in yields exceeding 70%.

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Oxazolone Formation Acetic anhydride, NaOAc, 100°C, 6 hr 85%
Reductive Cleavage Red P, HI, 110°C, 12 hr 72%

Catalytic Hydrogenation

An alternative route employs catalytic hydrogenation of α-amidocinnamic acid derivatives. For instance, hydrogenation of 63 (derived from 2-fluorobenzaldehyde and N-acetylglycine) using palladium on carbon (Pd/C) under 50 psi H₂ produces the target compound with moderate enantiomeric excess (ee). This method is advantageous for scalability but requires chiral ligands or enzymatic resolution to achieve high stereopurity.

Stereoselective Synthesis

Enzymatic Resolution

Racemic mixtures of this compound can be resolved using proteases or acylases. For example, subtilisin Carlsberg selectively hydrolyzes the ester group of N-benzyloxycarbonyl (Cbz) derivatives, yielding enantiomerically pure (S)-configured products. Similarly, acylase-mediated hydrolysis of N-acetyl intermediates under mild conditions (pH 8.0, 40°C) achieves >99% ee for the desired (S)-enantiomer.

Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation offers a direct route to enantiopure products. Using ferrocene-based ligands like Me-BoPhoz, α-amidocinnamic acid derivatives undergo hydrogenation to afford (S)-2-acetamido-3-(2-fluorophenyl)propanoic acid with 94% ee. This method avoids racemization and is suitable for industrial applications.

Industrial-Scale Processes

Custom Synthesis and Optimization

Industrial production emphasizes cost-effectiveness and reproducibility. Patents disclose optimized steps such as:

  • O-Methylation : Reacting (R)-2-acetamido-N-benzyl-3-hydroxypropanamide with dimethyl sulfate in hydrocarbon solvents (e.g., toluene) at 0–5°C, achieving >95% conversion.
  • Crystallization : Purification via slurry washing with ethyl acetate or methyl tert-butyl ether removes byproducts and enhances purity to ≥95%.

Representative Industrial Protocol

  • Acetylation : (R)-2-amino-3-hydroxypropanoic acid is treated with acetic anhydride in acetic acid (30–35°C, 24 hr).
  • Coupling : The acetylated intermediate reacts with benzylamine using 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF).
  • Methylation : Selective O-methylation with dimethyl sulfate and NaOH yields the methoxy derivative.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/isopropyl alcohol mixtures removes residual solvents and impurities. For lab-scale purification, column chromatography with silica gel and chloroform/methanol eluents is effective.

Analytical Data

Property Value Source
Molecular Formula C₁₁H₁₂FNO₃
Molecular Weight 225.22 g/mol
Purity ≥95% (HPLC)
Storage 2–8°C (desiccated)

Q & A

Q. How does fluorination impact the compound’s stability under UV/visible light?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1B guidelines). The 2-fluorophenyl group may increase photostability compared to chloro analogs. Use amber vials and assess degradation via UPLC-PDA at 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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